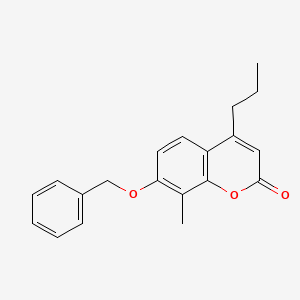
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one, also known as BMPC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one is not well understood. However, it is believed to exert its biological effects through the modulation of cellular signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been shown to interact with ion channels, including voltage-gated potassium channels, leading to the regulation of cellular excitability.
Biochemical and Physiological Effects:
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess antioxidant properties by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a range of conditions, making it suitable for use in a variety of assays. However, there are also limitations to its use. 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one is not water-soluble, which can limit its use in certain assays. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one. One area of research is the development of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one-based fluorescent probes for imaging biological systems. Another area of research is the investigation of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one's role in the regulation of cellular signaling pathways and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to better understand the mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one and its potential use in drug discovery.
Métodos De Síntesis
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and benzaldehyde, followed by the alkylation of the resulting product with 4-methyl-2-pentanone and 4-bromobenzyl chloride. The final step involves the deprotection of the benzyl group using hydrogenation, resulting in the formation of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has demonstrated potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has been investigated for its role in the regulation of cellular signaling pathways and its ability to modulate ion channels.
Propiedades
IUPAC Name |
8-methyl-7-phenylmethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-19(21)23-20-14(2)18(11-10-17(16)20)22-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLXQXWFYGORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

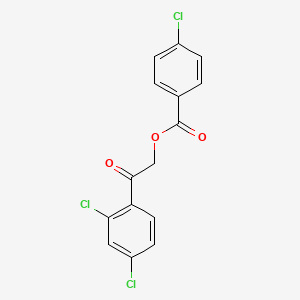

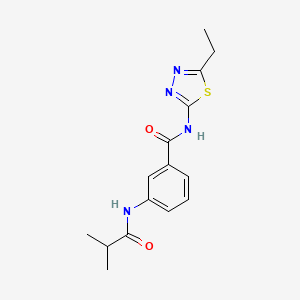
![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
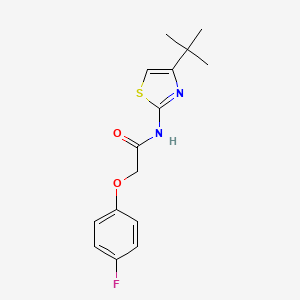
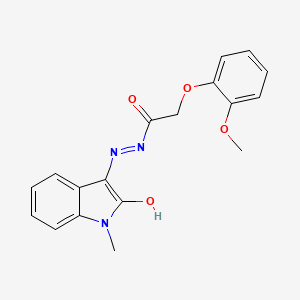
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
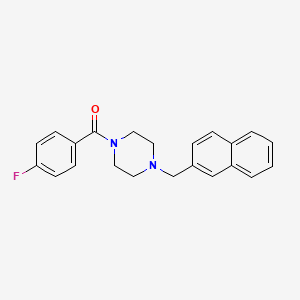
![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)